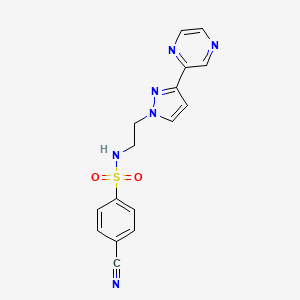

4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a cyano group at the para position of the benzene ring and a pyrazine-substituted pyrazole moiety linked via an ethyl chain. This structure combines a sulfonamide scaffold—a hallmark of enzyme inhibitors like carbonic anhydrase (CA) and phosphodiesterase (PDE) inhibitors—with heterocyclic components (pyrazine and pyrazole) known for enhancing binding affinity and selectivity toward biological targets .

Properties

IUPAC Name |

4-cyano-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2S/c17-11-13-1-3-14(4-2-13)25(23,24)20-8-10-22-9-5-15(21-22)16-12-18-6-7-19-16/h1-7,9,12,20H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDPANICGDEUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step reactions. One common method includes the reaction of 4-cyanobenzenesulfonyl chloride with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is widely used in scientific research due to its diverse properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and pyrazole moieties allow the compound to bind effectively to these targets, inhibiting their activity and modulating various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Differentiators

A. Electronic and Steric Effects

- Cyano Group: The electron-withdrawing cyano substituent in the target compound may enhance binding to polar enzyme active sites compared to electron-donating groups (e.g., hydroxyl in ’s compounds) . This could modulate potency against targets like CA isoforms.

- This contrasts with ’s pyrimidine-based compound, where bromo and chloro substituents likely enhance hydrophobic interactions .

Biological Activity

4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, a compound with the molecular formula CHNOS and a molecular weight of 354.4 g/mol, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current findings on the biological activity of this compound, presenting data tables and relevant case studies.

The compound is characterized by the presence of a cyano group, a pyrazole moiety, and a benzenesulfonamide structure, which are known to contribute to its biological effects. The structural representation is crucial for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 354.4 g/mol |

| CAS Number | 2034600-99-0 |

Anti-inflammatory Effects

The compound's potential as a non-steroidal anti-inflammatory drug (NSAID) has been explored due to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In various studies, compounds structurally similar to this compound have shown significant inhibition of COX-1 and COX-2, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .

Anticancer Activity

Recent research has indicated that this compound exhibits cytotoxic properties against several cancer cell lines. For instance, studies have reported IC values indicating effective growth inhibition in various cancer types:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets associated with cancer progression and inflammation. The pyrazole ring is known for its ability to bind to various receptors and enzymes, potentially leading to the modulation of signaling pathways crucial for tumor growth and inflammatory responses.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF7 breast cancer cells, with associated upregulation of pro-apoptotic markers .

- In Vivo Models : In animal models, administration of this compound led to a marked reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent against solid tumors .

Q & A

Q. What experimental strategies can optimize the synthesis of 4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide to improve yield and purity?

Methodological Answer:

- Key Steps :

- Cyclization : Use hydrazine derivatives and α,β-keto compounds to form the pyrazole core. For example, (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one reacts with sulfanilamide in the presence of SnCl₂ to yield pyrazoline-sulfonamide hybrids .

- Sulfonamide Formation : Introduce the sulfonamide group via nucleophilic substitution under controlled pH (e.g., NaNO₂ in acidic conditions) .

- Purification : Employ column chromatography (silica gel 60, 0.063–0.200 mm) with ethyl acetate/hexane gradients for isolation .

- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of chalcone to sulfanilamide) and monitor reaction progress via TLC (GF254 plates) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure using single-crystal XRD, as demonstrated for analogous sulfonamide-pyrazole hybrids .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., pyrazin-2-yl at pyrazole C-3, sulfonamide at N-ethyl) .

- High-Resolution Mass Spectrometry (HRMS-ESI) : Confirm molecular weight (e.g., [M + Na]+ peaks) with <2 ppm error .

Q. How do physicochemical properties (e.g., solubility, stability) influence formulation for biological assays?

Methodological Answer:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Substituent Modification : Replace the pyrazin-2-yl group with electron-withdrawing groups (e.g., CF₃) to modulate binding affinity. Compare IC₅₀ values against biological targets .

- Scaffold Hybridization : Fuse imidazo[1,2-a]pyrimidine or triazole moieties to the pyrazole core, as seen in PDE inhibitor studies .

Q. What computational methods validate the compound’s interaction with biological targets?

Methodological Answer:

Q. How can researchers resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and validate with positive controls (e.g., kojic acid for tyrosinase inhibition) .

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

Q. What strategies identify the compound’s primary biological targets in complex systems?

Methodological Answer:

- Chemical Proteomics : Employ affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., MAPK signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.